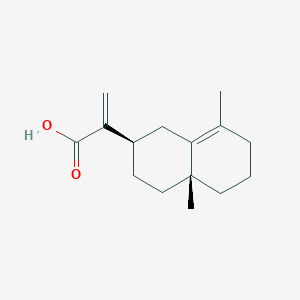

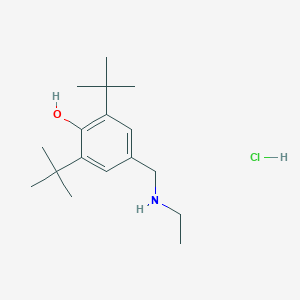

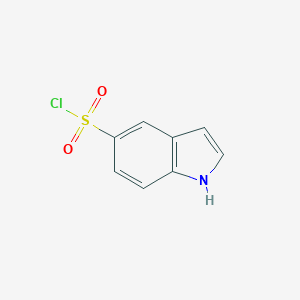

3-氨丙基(甲基)膦酸

科学研究应用

SKF 97541在科学研究中有着广泛的应用,包括:

化学: 用作合成其他γ-氨基丁酸B型受体激动剂的试剂。

生物学: 用于研究γ-氨基丁酸B型受体在各种生物过程中的作用。

医学: 由于其调节γ-氨基丁酸B型受体活性的能力,正被研究用于治疗癫痫、焦虑和抑郁等疾病的潜在治疗作用.

工业: 用于开发针对γ-氨基丁酸B型受体的新药.

作用机制

SKF 97541通过结合并激活γ-氨基丁酸B型受体发挥作用。这些受体是与G蛋白偶联的代谢型受体。当被SKF 97541激活后,γ-氨基丁酸B型受体抑制腺苷酸环化酶的活性,导致环状腺苷一磷酸水平下降。 这导致钾离子通道开放和钙离子通道关闭,从而导致神经元超极化和神经递质释放的抑制 .

生化分析

Biochemical Properties

3-Aminopropyl(methyl)phosphinic Acid is an agonist of the GABA B receptor and simultaneously antagonistic towards the GABA C receptor . It interacts with these receptors, which are proteins, and influences their function .

Cellular Effects

3-Aminopropyl(methyl)phosphinic Acid has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating the activity of the GABA B and GABA C receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Aminopropyl(methyl)phosphinic Acid involves binding interactions with the GABA B and GABA C receptors . This can result in the inhibition or activation of these receptors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 3-Aminopropyl(methyl)phosphinic Acid can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 3-Aminopropyl(methyl)phosphinic Acid can vary with different dosages in animal models . Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

It is known to interact with the GABA B and GABA C receptors

准备方法

化学反应分析

相似化合物的比较

SKF 97541与其他γ-氨基丁酸B型受体激动剂类似,如巴氯芬和CGP 35024。SKF 97541在γ-氨基丁酸B型受体的效力及选择性更高。 与巴氯芬相比,SKF 97541的效力大约高十倍 。其他类似化合物包括:

巴氯芬: 一种γ-氨基丁酸B型受体激动剂,临床上用于治疗痉挛。

CGP 35024: 另一种与SKF 97541具有相似性质的强效γ-氨基丁酸B型受体激动剂.

属性

IUPAC Name |

3-aminopropyl(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVRIDDXGZPJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925969 | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127729-35-5 | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127729-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropyl(methyl)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127729355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-APMPA acts as a competitive antagonist at γ-aminobutyric acid C receptors (GABACRs) [, , , , ]. GABACRs are ligand-gated chloride channels, and upon activation by GABA, they mediate neuronal inhibition by allowing chloride ion influx [, ]. 3-APMPA competes with GABA for binding to the receptor, thereby preventing GABA-induced channel opening and subsequent chloride influx [, , , ]. This antagonism of GABACRs leads to reduced inhibitory neurotransmission [, ].

ANone: While the provided research focuses on the pharmacological characterization of 3-APMPA, it lacks specific details regarding its molecular formula, weight, and spectroscopic data. For precise structural information, consult dedicated chemical databases or publications focusing on its chemical synthesis.

ANone: The provided research primarily focuses on the biological activity and pharmacological profile of 3-APMPA. Information regarding its material compatibility, stability, and performance under various conditions is not covered in these papers.

ANone: The research focuses on 3-APMPA as a pharmacological tool for studying GABACRs. There is no mention of catalytic properties or applications outside of its role as a receptor antagonist.

A: Yes, some studies utilized computational chemistry and modeling to understand the interaction of 3-APMPA with GABACRs. For example, researchers have generated homology models of GABAA and GABAC receptors and docked antagonists like 3-APMPA to these models to understand the structural basis for the antagonist selectivity []. These studies provide insights into the binding modes of 3-APMPA and aid in the design of more selective and potent GABACR antagonists.

A: Several studies investigated the SAR of 3-APMPA and its analogs. For instance, replacing the methyl group in 3-APMPA with a hydrogen atom resulted in 3-aminopropylphosphonic acid (3-APA), which also acts as a GABAC receptor antagonist but with slightly lower potency [, ]. Furthermore, research on the related compound lesogaberan, a 3-aminopropylphosphinic acid derivative, explored the impact of substitutions on the 3-aminopropylphosphinic acid scaffold on GABAB receptor activity and selectivity []. These modifications provide valuable insights into the pharmacophore of 3-APMPA and facilitate the development of novel GABAC receptor ligands with improved pharmacological properties.

ANone: The provided research focuses on the scientific aspects of 3-APMPA and lacks information on SHE regulations, compliance, risk minimization, or responsible practices. When handling 3-APMPA, always follow appropriate laboratory safety procedures and consult relevant safety data sheets.

A: 3-APMPA has shown efficacy in various in vitro studies using retinal slices and isolated cells [, , , , , ]. It effectively blocks GABA-induced currents in cells expressing GABAC receptors, confirming its antagonistic properties [, , , , ]. While some studies explored its in vivo effects in animal models, demonstrating its ability to antagonize GHB-induced effects [, ], information about specific animal models or clinical trials utilizing 3-APMPA is limited in the provided research.

ANone: The provided research primarily focuses on the characterization of 3-APMPA and lacks information regarding resistance or cross-resistance mechanisms. Further research is needed to explore these aspects.

ANone: The available research primarily focuses on the pharmacological characterization of 3-APMPA and doesn't provide detailed information about its toxicological profile or long-term effects.

ANone: The provided research focuses on the fundamental properties and effects of 3-APMPA. It doesn't discuss specific drug delivery or targeting strategies.

ANone: The research primarily focuses on the pharmacological characterization of 3-APMPA. It doesn't discuss biomarkers or diagnostics related to its use.

ANone: The provided research focuses on the pharmacological characterization and biological effects of 3-APMPA and does not contain information regarding its environmental impact, degradation, or mitigation strategies.

ANone: The research primarily focuses on the pharmacological characterization of 3-APMPA and does not provide details about its dissolution, solubility, bioavailability, or their impact on efficacy.

ANone: The research primarily employs electrophysiological techniques to assess the effects of 3-APMPA. It does not delve into the specifics of analytical method validation for 3-APMPA quantification or characterization.

ANone: The provided research focuses on the scientific aspects of 3-APMPA and lacks information on quality control, assurance measures, or manufacturing processes.

ANone: The provided research primarily focuses on 3-APMPA's interaction with GABACRs. It does not mention its potential for immunogenicity or strategies for modulation.

ANone: The research primarily focuses on 3-APMPA's interaction with GABACRs. It does not discuss its potential for drug-transporter interactions or strategies for modulation.

ANone: The provided research primarily focuses on the pharmacological characterization of 3-APMPA and its interaction with GABACRs. It does not provide details regarding its potential to induce or inhibit drug-metabolizing enzymes or mitigation strategies.

ANone: The research provided primarily focuses on the pharmacological characterization of 3-APMPA. It does not provide details on its biocompatibility or biodegradability.

A: Yes, alternative GABAC receptor antagonists exist, such as TPMPA ((1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid), which also selectively targets GABAC receptors over GABAA and GABAB receptors []. Other compounds, like picrotoxin, can block both GABAA and GABAC receptors [, ]. The choice of antagonist depends on the specific research question and the desired selectivity profile.

ANone: The provided research focuses on the scientific aspects of 3-APMPA and does not contain information about recycling, waste management strategies, or resource efficiency.

ANone: Research on 3-APMPA utilizes standard electrophysiological setups, cell culture facilities, and molecular biology techniques common in neuroscience research. Additionally, computational chemistry tools and resources contribute to understanding its interactions with GABACRs.

A: The discovery and characterization of 3-APMPA as a selective GABAC receptor antagonist represents a significant milestone in understanding GABAC receptor pharmacology []. This discovery allowed researchers to dissect the specific contributions of GABAC receptors to various physiological processes and explore their therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)

![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)